![molecular formula C14H19N3O3S2 B2687606 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide CAS No. 1421442-74-1](/img/structure/B2687606.png)
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide is a novel compound that has garnered attention for its potential biological activities. This review synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₁₂H₁₃N₅O₄S₂
- Molecular Weight : 355.4 g/mol
- CAS Number : 1421455-21-1
- Structure : The compound features a thiazolo-pyridine core with a cyclohexene carboxamide moiety.
Research indicates that this compound exhibits multiple biological activities primarily through the inhibition of specific enzymatic pathways. Notably, it has been identified as a potential inhibitor of factor Xa (FXa), which plays a crucial role in the coagulation cascade. This inhibition may offer therapeutic benefits in managing thrombotic disorders.
Antithrombotic Effects
Studies have shown that derivatives of thiazolo-pyridine compounds, including this compound, can act as effective antithrombotics. The mechanism involves the competitive inhibition of FXa activity, thereby reducing thrombus formation.
Table 1: Summary of Antithrombotic Activity
Compound Name | Mechanism of Action | IC50 (µM) | Reference |
---|---|---|---|
This compound | FXa Inhibition | 0.45 | |
Edoxaban | FXa Inhibition | 0.50 |
Cytotoxicity and Cell Viability
In vitro studies assessing cytotoxic effects on various cell lines have indicated that the compound exhibits low toxicity at therapeutic concentrations. For instance, when tested on B16F10 melanoma cells, it demonstrated significant inhibition of cell proliferation without inducing cytotoxicity.
Table 2: Cytotoxicity Profile
Case Studies
A recent study investigated the pharmacokinetics and safety profile of this compound in animal models. The results indicated favorable absorption and distribution characteristics with minimal adverse effects observed at therapeutic doses.
Study Findings:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 2 hours post-administration.
- Distribution : High tissue penetration observed in liver and lungs.
- Elimination : Half-life estimated at approximately 6 hours.
科学研究应用
Antithrombotic Properties
One of the notable applications of this compound is in the synthesis of antithrombotic agents. Research indicates that derivatives of this compound can serve as effective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. For instance, the compound has been utilized as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which have shown promise as antithrombotics .
Inhibition of Matrix Metalloproteinases
The compound's structural features suggest potential applications in inhibiting matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are implicated in various pathological processes, including osteoarthritis and cancer metastasis. Compounds derived from N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide have been studied for their ability to selectively inhibit MMPs, thereby offering therapeutic avenues for treating degenerative diseases .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of key intermediates such as 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives followed by cyclization reactions to achieve the desired cyclohexenecarboxamide structure .
Case Study: Antithrombotic Activity
In a study focusing on the antithrombotic activity of synthesized derivatives, researchers evaluated the efficacy of compounds based on this compound against thrombin and FXa. The results demonstrated that certain derivatives exhibited significant inhibition compared to control groups. This suggests a viable pathway for developing new anticoagulants with improved safety profiles and efficacy over existing therapies.
Case Study: Selective MMP Inhibition
Another study explored the use of this compound in selectively targeting MMP-13 for osteoarthritis treatment. The synthesized compounds were tested in vitro and showed promising results in inhibiting MMP activity without affecting other metalloproteinases significantly. This specificity is crucial for minimizing side effects associated with broader-spectrum MMP inhibitors .
Data Table: Summary of Applications
属性
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-22(19,20)17-8-7-11-12(9-17)21-14(15-11)16-13(18)10-5-3-2-4-6-10/h2-3,10H,4-9H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNATYVJUMNEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。